molecular formula C30H46O5 B579995 3-Hydroxy-12-oleanene-23,28-dioic acid CAS No. 226562-47-6

3-Hydroxy-12-oleanene-23,28-dioic acid

Cat. No.: B579995
CAS No.: 226562-47-6
M. Wt: 486.693
InChI Key: PAIBKVQNJKUVCE-QPHRCCSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

3-Hydroxy-12-oleanene-23,28-dioic acid, a triterpenoid compound, exhibits significant biological activities that have garnered attention in pharmacological research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse studies.

Chemical Structure and Properties

This compound is a naturally occurring compound found in various plants, particularly in the herb Tripterygium wilfordii. Its molecular formula is C30H46O5C_{30}H_{46}O_5, and it belongs to the class of oleanane-type triterpenoids. The compound's structure contributes to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-ulcer effects.

1. Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound through various mechanisms:

  • Induction of Apoptosis : Research on Plumbago zeylanica extracts containing this compound demonstrated its ability to induce apoptosis in MDA-MB-231 breast cancer cells. The mechanism involved loss of mitochondrial membrane potential, downregulation of Bcl-2, increased expression of Bad, and activation of caspase-3, leading to DNA fragmentation .
  • Inhibition of Metastasis : The same study indicated that the compound suppresses cancer cell adhesion and migration by inhibiting matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 . This suggests a potential role in preventing cancer metastasis.
Study Cell Line Effect Observed Mechanism
MDA-MB-231Induction of apoptosisCaspase activation, mitochondrial dysfunction
HL-60CytotoxicityCell cycle arrest at G2/M phase
A549CytotoxicityROS generation leading to apoptosis

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are notable in various experimental models:

  • Macrophage Studies : In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, the compound significantly reduced nitric oxide production and suppressed pro-inflammatory cytokines such as TNF-alpha and IL-1beta at both mRNA and protein levels . This effect is mediated through inhibition of the NF-kappaB signaling pathway.

3. Gastroprotective Effects

The compound has also been studied for its gastroprotective effects:

  • Experimental Gastric Ulcers : In rat models of gastric ulcers induced by indomethacin and absolute alcohol, this compound showed significant protective effects comparable to carbenoxolone. It increased hexosamine levels in gastric juice without affecting gastric secretion or peptic activity .

Case Studies and Research Findings

Several case studies have documented the pharmacological effects of this compound:

  • Study on Plumbago zeylanica : This study demonstrated the compound’s ability to inhibit tumor cell invasion and migration while inducing apoptosis through specific molecular pathways .
  • Gastroprotective Study : In a controlled experiment involving various ulcer models in rats, the compound was effective at doses ranging from 50 to 100 mg/kg, highlighting its therapeutic potential for gastric disorders .

Properties

IUPAC Name

(6aR,6bS,8aS,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20-,21?,22?,26-,27-,28-,29?,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIBKVQNJKUVCE-QPHRCCSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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